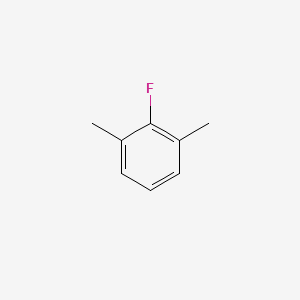

2-Fluoro-1,3-dimethylbenzene

Description

Significance of Aryl Fluorides in Contemporary Chemical Science

Aryl fluorides, or fluoroarenes, are aromatic compounds where a fluorine atom is directly attached to an aromatic ring. Their importance in contemporary chemical science is vast and continually expanding. In medicinal chemistry, the incorporation of fluorine can enhance a drug's metabolic stability, binding affinity, and lipophilicity, ultimately improving its pharmacokinetic and pharmacodynamic profile. nih.gov Many pharmaceuticals and agrochemicals contain an aryl fluoride (B91410) moiety due to the stability the fluorine atom imparts against degradation. nih.gov

The synthesis of aryl fluorides has been a significant area of research. Traditional methods like the Balz-Schiemann reaction, which involves the decomposition of aryldiazonium salts, have been widely used but are often limited by harsh conditions and safety concerns. nih.gov More recent advancements focus on developing milder and more general methods, such as copper-mediated fluorination of aryl iodides and transformations of non-activated aryl fluorides. nih.govrsc.orgcapes.gov.br These newer methods are crucial for the late-stage fluorination of complex molecules, a valuable strategy in drug discovery. nih.gov

Research Trajectories of Fluorinated Xylenes (B1142099) and Related Derivatives

Fluorinated xylenes and their derivatives represent a specific and important class of fluorinated aromatics. The presence of both fluorine and methyl groups on the benzene (B151609) ring creates a unique electronic and steric environment, influencing the molecule's reactivity and potential applications. Research in this area is driven by the need for novel building blocks in organic synthesis. calpaclab.com

For instance, fluorinated xylenes are investigated as precursors for more complex molecules in medicinal and materials science. smolecule.com The specific substitution pattern of the fluorine and methyl groups can be tailored to control the regioselectivity of further chemical modifications. smolecule.com Research is also exploring the use of fluorinated xylenes in the development of new materials, such as polymers and liquid crystals, where the fluorine atom can influence properties like thermal stability and intermolecular interactions. smolecule.comresearchgate.net The study of these compounds contributes to a deeper understanding of structure-activity relationships and the fundamental principles of organic reactions. smolecule.com

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-1,3-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F/c1-6-4-3-5-7(2)8(6)9/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTAUTNBVFDTYTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80196112 | |

| Record name | 2-Fluoro-m-xylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80196112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

443-88-9 | |

| Record name | 2-Fluoro-1,3-dimethylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=443-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-m-xylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000443889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Fluoro-m-xylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80196112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluoro-m-xylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.496 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Fluoro 1,3 Dimethylbenzene and Its Functionalized Derivatives

Advanced Approaches for Fluorination of Aromatic Precursors

The synthesis of fluoroaromatics has been revolutionized by the development of novel reagents and catalytic systems. These methods can be broadly categorized into electrophilic, nucleophilic, and radical pathways, each offering distinct advantages in terms of substrate scope, functional group tolerance, and regioselectivity.

Electrophilic fluorination involves the reaction of an electron-rich aromatic ring with an electrophilic fluorine source ("F+"). alfa-chemistry.comnumberanalytics.com For an activated arene like 1,3-dimethylbenzene, this proceeds via an electrophilic aromatic substitution mechanism. numberanalytics.com Commonly employed reagents include N-F compounds such as N-fluorobenzenesulfonimide (NFSI) and 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (F-TEDA-BF4), commercially known as Selectfluor®. alfa-chemistry.comnumberanalytics.comnumberanalytics.com

These reagents offer a more controlled and safer alternative to hazardous sources like elemental fluorine. alfa-chemistry.comnumberanalytics.com The reactivity and selectivity of the fluorination can be influenced by the choice of reagent and reaction conditions. For instance, NFSI is noted as a stable and economical fluorinating agent soluble in various organic solvents, capable of fluorinating aromatic hydrocarbons. alfa-chemistry.com Selectfluor® is a powerful and versatile reagent used for the fluorination of a wide array of substrates, including electron-rich arenes. numberanalytics.comenamine.net The reaction is often performed in polar solvents like acetonitrile (B52724) or nitromethane (B149229) to facilitate the dissolution of the fluorinating agent. enamine.netchinesechemsoc.org Lewis bases have also been explored as promoters to activate electrophilic fluorinating reagents. chinesechemsoc.org

While direct C-H fluorination is attractive, controlling regioselectivity can be challenging. In the case of 1,3-dimethylbenzene, electrophilic attack is electronically favored at the C4/C6 positions and the C2 position, often leading to a mixture of isomers. Research on analogous activated systems, like 1,3-dimethoxybenzene, has shown that monofluorination is the preferential outcome when using one equivalent of NFSI. beilstein-journals.org

Common Electrophilic Fluorinating Agents

| Agent Name | Abbreviation | Key Characteristics | Typical Substrates |

|---|---|---|---|

| 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® (F-TEDA-BF4) | Highly reactive, versatile, stable solid. numberanalytics.comenamine.net | Activated arenes, alkenes, enolates. numberanalytics.comnumberanalytics.com |

| N-Fluorobenzenesulfonimide | NFSI | Economical, stable, soluble in organic solvents. alfa-chemistry.com | Aromatic hydrocarbons, olefins, amides. alfa-chemistry.com |

| N-Fluoropyridinium salts | NFPy | Reactivity is tunable by modifying pyridine (B92270) ring substituents. alfa-chemistry.com | Multi-electron aromatic compounds, enol compounds. alfa-chemistry.com |

Nucleophilic aromatic substitution (SNA_r) is a classical method for forming aryl fluorides, typically involving the displacement of a leaving group (e.g., halide, nitro group) from an aromatic ring by a nucleophilic fluoride (B91410) source like potassium fluoride (KF) or cesium fluoride (CsF). numberanalytics.comgoogle.com This pathway is traditionally limited to aromatic systems activated by potent electron-withdrawing groups. nih.gov To synthesize 2-fluoro-1,3-dimethylbenzene via this route, a precursor such as 2-chloro- or 2-bromo-1,3-dimethylbenzene would be required, though the reaction is challenging without further activation. d-nb.info Modern advancements, particularly in catalysis, have significantly broadened the scope of nucleophilic fluorination.

Transition metal catalysis has become a cornerstone for the nucleophilic fluorination of unactivated aryl precursors. rsc.orgresearchgate.net Palladium and copper complexes are the most extensively studied catalysts, enabling the fluorination of aryl halides and triflates under milder conditions than traditional methods. numberanalytics.com

Palladium-catalyzed fluorination typically employs a Pd(0) source, a specialized phosphine (B1218219) ligand, and a fluoride salt (e.g., CsF, AgF). nih.govacs.org The key to success lies in the ligand design, which must facilitate the challenging C–F reductive elimination step from the palladium center. nih.govacsgcipr.org Bulky, electron-rich biaryl monophosphine ligands, such as AdBrettPhos, have been instrumental in developing efficient catalyst systems for the fluorination of aryl triflates. acs.org Further improvements, including the development of new ligands like AlPhos, have enabled some reactions to proceed even at room temperature with high regioselectivity. acs.org These catalytic systems have successfully been applied to a wide range of aryl triflates and bromides. nih.govacsgcipr.orgacs.org

Copper-catalyzed methods provide an economical alternative. princeton.edu These reactions can proceed through a Cu(I)/Cu(III) catalytic cycle. rsc.orgrsc.orgacs.org The process often involves the oxidative addition of an aryl halide to a Cu(I) complex, followed by halide exchange with a fluoride source and subsequent reductive elimination to form the C-F bond. acs.org The use of directing groups, such as a pyridyl group ortho to the leaving group, has been shown to be essential for successful catalytic fluorination of aryl bromides with sources like AgF. rsc.orgrsc.org Copper-mediated protocols have also been developed for the fluorination of aryl iodides and for radiofluorination using N-heterocyclic carbene (NHC) ligands. acs.orgnih.gov

Research Findings in Transition Metal-Catalyzed Fluorination

| Catalyst System | Substrate Type | Fluoride Source | Key Finding | Reference |

|---|---|---|---|---|

| [(1,5-cyclooctadiene)(AdBrettPhos·Pd)₂] | (Hetero)aryl Triflates | CsF | Effective for challenging electron-rich and heteroaryl substrates. acs.org | acs.org |

| Pd(0)/AlPhos Ligand | Aryl Triflates/Bromides | CsF/AgF | Enables room-temperature fluorination with high regioselectivity. acs.org | acs.org |

| Cu(I)/Pyridyl Directing Group | Aryl Bromides | AgF | Directing group is crucial for stabilizing the Cu(I) species and promoting oxidative addition. rsc.orgrsc.org | rsc.orgrsc.org |

| Cu(I)/NHC Ligand | Aryl Halides | K¹⁸F | Effective for radiofluorination via a Cu-mediated pathway. acs.org | acs.org |

Mechanochemistry, which uses mechanical force (e.g., ball milling) to induce chemical reactions, offers a sustainable, solvent-free alternative to traditional solution-phase synthesis. beilstein-journals.orgacs.org This technique has been successfully applied to the fluorination of aromatic compounds.

In one study, the electrophilic fluorinating agent NFSI was reacted with activated arenes like 1,3,5-trimethoxybenzene (B48636) by ball milling in the absence of any solvent or external heating. beilstein-journals.org The reaction yielded the monofluorinated product efficiently. beilstein-journals.orgbeilstein-journals.org This approach demonstrates that C-H fluorination can be achieved under mechanochemical conditions, which can be faster and produce comparable or higher yields than their solvent-based counterparts. researchgate.net Mechanochemical methods have also been developed for solid-state nucleophilic fluorinations using potassium fluoride (KF) in conjunction with a phase-transfer catalyst. researchgate.net This strategy is particularly effective with solid reagents and can enable the polymerization of fluoroarenes via C-F bond cleavage and C-C bond formation. acs.orgresearchgate.net

Radical fluorination involves the reaction of a carbon-centered radical with a fluorine atom source. unacademy.comwikipedia.org This approach is distinct from electrophilic or nucleophilic methods and has gained significant traction with the advent of photoredox catalysis. wikipedia.orgrsc.org Visible-light photoredox catalysis can generate aryl radicals from readily available precursors under mild conditions. mdpi.comresearchgate.net

One common strategy involves the photo-induced single-electron transfer (SET) from an arene to an excited photocatalyst, forming an arene radical cation. nih.govmdpi.com This intermediate can then react with a fluorine source. For instance, an organic photoredox system using an acridinium (B8443388) photocatalyst has been shown to effectively fluorinate unactivated arenes. nih.gov Another pathway involves the reduction of an arylthianthrenium salt by a photocatalyst to generate an aryl radical, which is subsequently trapped by a copper(II) fluoride complex. mdpi.com

These methods exhibit high functional group tolerance and can be applied to complex molecules. mdpi.com The development of novel radical fluorinating agents, such as N-fluoro-N-arylsulfonamides (NFASs), which have lower N-F bond dissociation energies than NFSI, has further expanded the utility of this pathway by favoring clean radical processes over undesired side reactions. nih.gov

Microflow synthesis, where reactions are performed in continuous-flow reactors with micrometer-scale channels, provides significant advantages for fluorination reactions. jst.go.jp This technology allows for precise control over reaction parameters like temperature and time, efficient mixing, and safe handling of hazardous intermediates. jst.go.jpnih.gov

A notable application of microflow technology in fluoroaromatic synthesis is the fluorination of benzynes. jst.go.jpnih.gov In this method, an aryne precursor, such as a 2-(trimethylsilyl)aryl nonafluorobutanesulfonate, is introduced into the microreactor. The benzyne (B1209423) is generated in situ and immediately trapped by a fluoride source, such as tetrabutylammonium (B224687) fluoride (TBAF). nih.govpublish.csiro.au This approach drastically reduces reaction times to mere seconds and significantly improves the yields of the desired fluoroarenes compared to conventional batch reactions. jst.go.jpnih.gov The enhanced efficiency is attributed to the rapid mixing and heat dissipation in the micromixer, which minimizes the self-polymerization and decomposition of the highly reactive benzyne intermediate. jst.go.jp

Compound Index

Balz-Schiemann and Halex Reaction Modifications

The Balz-Schiemann and Halex reactions are cornerstone methods for the introduction of fluorine onto an aromatic ring. While traditionally effective, modifications have been developed to enhance their efficiency, safety, and substrate scope.

The Balz-Schiemann reaction transforms a primary aromatic amine into an aryl fluoride through a diazonium tetrafluoroborate (B81430) intermediate. wikipedia.org The classic protocol involves the diazotization of an amine with HBF4 and subsequent thermal decomposition of the isolated diazonium salt. wikipedia.org However, this method can be hindered by harsh conditions and the potential instability of the diazonium intermediates. nih.gov

Modern modifications aim to circumvent these issues. Innovations include the use of alternative counterions to tetrafluoroborate, such as hexafluorophosphates (PF₆⁻) and hexafluoroantimonates (SbF₆⁻), which can lead to improved yields for certain substrates. wikipedia.org Another significant advancement is the use of nitrosonium salts like [NO]SbF₆ for diazotization, which avoids the isolation of the diazonium salt. wikipedia.org Furthermore, to address the cost associated with HBF₄, methods utilizing a solution of sodium nitrite (B80452) in liquid hydrogen fluoride have been developed. wikipedia.org Recent research has also explored conducting the fluoro-dediazoniation in ionic liquids, which can simplify the reaction and workup process. researchgate.netorganic-chemistry.org Catalyst- and additive-free approaches in low- or non-polar solvents like chlorobenzene (B131634) or hexane (B92381) have also shown promise, enabling effective fluorination at lower temperatures. nih.govacs.org

The Halex reaction is a nucleophilic aromatic substitution process that exchanges a halogen (typically chlorine or bromine) with fluoride. wikipedia.orgacsgcipr.org This reaction is particularly effective for aromatic systems activated by electron-withdrawing groups. acsgcipr.orggoogle.com The process generally requires high temperatures (150-250 °C) and polar aprotic solvents such as dimethylsulfoxide (DMSO), dimethylformamide (DMF), or sulfolane, with anhydrous potassium fluoride as the fluoride source. wikipedia.org

Modifications to the Halex reaction often focus on improving the solubility and reactivity of the fluoride source and employing phase-transfer catalysts to facilitate the reaction. acsgcipr.org While potassium fluoride is common, more soluble sources like cesium fluoride or tetrabutylammonium fluoride (TBAF) are sometimes used. wikipedia.orgthieme-connect.com The use of phase-transfer catalysts can help transfer the fluoride anion into the organic phase, enhancing reaction rates. acsgcipr.org

Targeted Derivatization of this compound

Once synthesized, this compound can be further functionalized to create a variety of useful derivatives. The fluorine and methyl groups on the benzene (B151609) ring direct the regioselectivity of subsequent electrophilic aromatic substitution reactions.

The introduction of additional halogen atoms onto the this compound ring can be achieved through electrophilic aromatic substitution. The directing effects of the existing fluorine and methyl groups play a crucial role in determining the position of the incoming electrophile. For instance, the direct halogenation of 1,3-dimethylbenzene (m-xylene) presents regioselectivity challenges due to the competing directing effects of the methyl groups.

In the case of this compound, the fluorine atom is an ortho-, para-director, while the two methyl groups are also ortho-, para-directors. This complex interplay of directing effects influences the substitution pattern. For example, the synthesis of 5-Bromo-2-fluoro-1,3-dimethylbenzene can be achieved, indicating that substitution at the position para to the fluorine and ortho to a methyl group is possible.

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| 1,3-Dimethylbenzene | F₂, Lewis Acid (e.g., BF₃) | This compound | |

| This compound | Br₂, FeBr₃ | 5-Bromo-2-fluoro-1,3-dimethylbenzene |

Nitration of this compound introduces a nitro group onto the aromatic ring, a versatile functional group that can be further transformed. The regioselectivity of nitration is governed by the activating and directing effects of the fluorine and methyl substituents. Studies on related compounds, such as 1-chloro-2,3-dimethylbenzene, show that nitration in acetic anhydride (B1165640) yields a mixture of isomers, with the major products resulting from substitution at the positions ortho and para to the activating methyl groups. cdnsciencepub.com For 2-fluorotoluene, nitration with solid acid catalysts has shown high regioselectivity, favoring the formation of 2-fluoro-5-nitrotoluene. researchgate.net

A recent method for the ipso-nitration of aryl boronic acids using fuming nitric acid provides a potential route to nitro derivatives of this compound. acs.org This would involve the initial conversion of a halogenated derivative of this compound to the corresponding boronic acid, followed by nitration.

| Starting Material | Nitrating Agent | Major Product(s) | Reference |

|---|---|---|---|

| 1-Chloro-2,3-dimethylbenzene | HNO₃/Ac₂O | 1-Chloro-2,3-dimethyl-4-nitrobenzene, 1-Chloro-2,3-dimethyl-6-nitrobenzene | cdnsciencepub.com |

| 2-Fluorotoluene | 70% HNO₃, Solid Acid Catalyst | 2-Fluoro-5-nitrotoluene | researchgate.net |

| Aryl Boronic Acids | Fuming HNO₃ | Nitroaromatics | acs.org |

Derivatives of this compound, particularly its halogenated counterparts, are valuable building blocks in cross-coupling reactions for the formation of carbon-carbon bonds.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organohalide. libretexts.org This reaction is widely used for the synthesis of biaryl compounds. nih.gov Halogenated derivatives of this compound, such as 5-bromo-2-fluoro-1,3-dimethylbenzene, can serve as the organohalide component in these couplings. The reactivity in Suzuki-Miyaura couplings can be influenced by the nature of the halogen, with bromides generally being more reactive than chlorides.

The reaction typically employs a palladium catalyst, such as Pd(OAc)₂ or PdCl₂(dppf), and a base like K₂CO₃ or Cs₂CO₃. nih.gov The choice of ligand for the palladium catalyst is also crucial and can significantly impact the reaction's efficiency, especially when dealing with less reactive aryl chlorides or sterically hindered substrates. nih.gov

| Organohalide | Organoboron Reagent | Catalyst/Base System | Product Type | Reference |

|---|---|---|---|---|

| 5-Bromo-2-fluoro-1,3-dimethylbenzene | Arylboronic acid or ester | Pd(OAc)₂/SPhos, K₂CO₃ | Functionalized biaryl | |

| Aryl Bromides | 2-Pyridylboronates | Pd₂(dba)₃/Ligand, Base | Aryl-pyridines | nih.gov |

The Heck reaction is another palladium-catalyzed method for C-C bond formation, typically involving the reaction of an aryl or vinyl halide with an alkene in the presence of a base. organic-chemistry.org This reaction is a powerful tool for the synthesis of substituted alkenes. Halogenated derivatives of this compound can be employed as the aryl halide component.

The regioselectivity of the Heck reaction can sometimes be an issue with unsymmetrical olefins. diva-portal.org However, the reaction generally provides excellent trans selectivity in the resulting alkene product. organic-chemistry.org Research into Heck-type reactions has expanded to include a wider range of substrates and catalysts, including copper-catalyzed variants for the coupling of unactivated alkenes. nih.gov

| Aryl Halide | Alkene | Catalyst/Base System | Product Type | Reference |

|---|---|---|---|---|

| Halogenated this compound derivative | Activated alkene (e.g., acrylate) | Pd catalyst, Base | Substituted alkene | organic-chemistry.org |

| Aryl Halide | Unactivated alkene | Cu catalyst, Additives | Vinyl or allylic products | nih.gov |

Cross-Coupling Reactions and Building Block Utility

Copper-Catalyzed C-C and C-N Bond Formation

Copper-catalyzed cross-coupling reactions, such as the Ullmann and Goldberg reactions, represent foundational methods for the formation of C-C and C-N bonds with aryl halides. researchgate.netacs.org These protocols are particularly effective for creating biaryl linkages and for the arylation of amines, processes that are central to the synthesis of pharmaceuticals and advanced materials. acs.org While traditionally requiring harsh conditions, modern advancements have introduced milder and more versatile copper-catalyzed systems. acs.org

The formation of C-N bonds can be achieved through methods like the copper-mediated amidation of aromatic C-H bonds. acs.org This approach allows for the direct coupling of aromatics with nitrogen nucleophiles. acs.org A proposed mechanism involves the formation of an organocopper intermediate, followed by ligand exchange with the deprotonated nucleophile and subsequent C-N reductive elimination to yield the product and regenerate the active catalyst. acs.org Similarly, copper catalysis facilitates C-C bond formation, including the synthesis of benzonitriles from lignin-based model compounds through a cascade reaction involving C-C bond cleavage and in-situ C-N bond formation. nih.gov

These copper-catalyzed transformations are applicable to fluoroarenes, where the fluorine atom can influence reactivity. The general conditions for such couplings often involve a copper(I) or copper(II) salt as the catalyst, a ligand to stabilize the copper species, and a base. researchgate.netacs.org

Table 1: Representative Conditions for Copper-Catalyzed C-N Bond Formation

| Reaction Type | Copper Source | Ligand/Additive | Base | Solvent | Temperature (°C) | Ref |

|---|---|---|---|---|---|---|

| C-H Amidation | Cu(OAc)₂ | Pyridine | Na₂CO₃ / K₂CO₃ | Toluene | 120-140 | acs.org |

| Ullmann Amine Arylation | CuI | 1,10-Phenanthroline | K₃PO₄ / Cs₂CO₃ | Toluene / Dioxane | 80-110 | researchgate.net |

This table presents generalized conditions from studies on various aromatic substrates, illustrating typical parameters for copper-catalyzed coupling reactions.

Ruthenium-Catalyzed C-H Arylation

A significant advancement in the functionalization of fluoroarenes is the development of ruthenium-catalyzed C-H arylation. nih.govacs.org Notably, this transformation can be achieved without the need for a directing group on the fluoroarene substrate, which is a common requirement for many transition-metal-catalyzed C-H activation reactions. nih.govacs.orgqmul.ac.uk

Research has demonstrated that the direct arylation of fluoroarenes with aryl halides proceeds efficiently in the presence of a ruthenium catalyst, with the unexpected finding that a catalytic amount of a benzoic acid is crucial for the reaction to occur. nih.govacs.org The benzoic acid appears to act as a surrogate for a traditional directing group. acs.org The site selectivity of the arylation is governed by a combination of electronic and steric factors, a departure from other transition metal systems where the most acidic C-H bond is typically functionalized. nih.govacs.org

Mechanistic investigations, including deuterium (B1214612) labeling and kinetic studies, suggest that the C-H activation step is reversible and kinetically significant. nih.gov The catalytic cycle is believed to involve a well-defined η⁶-arene-ligand-free Ru(II) species, and computational studies support a concerted metalation-deprotonation (CMD) pathway for the C-H bond cleavage. nih.govacs.org

Table 2: Ruthenium-Catalyzed C-H Arylation of Fluoroarenes

| Fluoroarene | Aryl Halide | Catalyst (mol%) | Additives | Solvent | Temp (°C) | Yield (%) | Ref |

|---|---|---|---|---|---|---|---|

| Fluorobenzene (B45895) | Bromobenzene | 4 | (NMe₄)(4-FC₆H₄CO₂) | t-BuCN | 115 | 72 | acs.org |

| 1,3-Difluorobenzene | Bromobenzene | 4 | (NMe₄)(4-FC₆H₄CO₂) | t-BuCN | 115 | 68 | acs.org |

| Fluorobenzene | 1-Bromo-4-(trifluoromethyl)benzene | 4 | (NMe₄)(4-FC₆H₄CO₂) | t-BuCN | 115 | 85 | acs.org |

Data extracted from studies on Ru-catalyzed C-H arylation of various fluoroarenes. acs.org

Nucleophilic Substitution of Aryl Fluorine Atoms

The fluorine atom on an aromatic ring can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, particularly when the ring is activated by electron-withdrawing groups. core.ac.uk The high electronegativity of fluorine activates the aryl system towards nucleophilic attack. core.ac.uk The SNAr mechanism typically proceeds through a two-step addition-elimination process, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. core.ac.uk The initial addition of the nucleophile is generally the rate-determining step, followed by rapid elimination of the fluoride ion to restore aromaticity. core.ac.uk

For a substrate like this compound, the methyl groups are electron-donating, which deactivates the ring toward nucleophilic attack. Consequently, direct SNAr is challenging. An attempt to react this compound with indene (B144670) in the presence of a strong base did not yield the expected substitution product, suggesting that under those conditions, the fluorine atom was not readily displaced. acs.org

However, the introduction of a strong electron-withdrawing group, such as a nitro (NO₂) group, onto the aromatic ring dramatically facilitates SNAr. For instance, substituted 2-fluoronitrobenzenes readily undergo nucleophilic substitution with carbon nucleophiles like dimethyl malonate in the presence of a base such as potassium carbonate. ub.eduacs.org This reaction serves as a key step in the synthesis of more complex molecules, demonstrating that the fluorine atom in analogues of this compound can be effectively displaced when the aromatic system is appropriately activated. ub.eduacs.org

Table 3: SNAr of Activated Fluoroarenes with Dimethyl Malonate

| Fluoroarene Substrate | Base | Solvent | Yield (%) | Ref |

|---|---|---|---|---|

| 2-Fluoro-1-nitrobenzene | K₂CO₃ | DMF | 99 | ub.eduacs.org |

| 4-Chloro-1-fluoro-2-nitrobenzene | K₂CO₃ | DMF | 90 | acs.org |

Data from the synthesis of nitrophenyl malonate precursors via SNAr. ub.eduacs.org

Reductive Transformations of Substituted Analogues

Functionalized derivatives of this compound can undergo reductive transformations to generate complex molecular architectures. A key example involves the reduction of a nitro group on a substituted analogue, which can initiate a cyclization cascade. ub.eduacs.org

This strategy has been employed in the synthesis of hexahydro-2,6-methano-1-benzazocines. ub.eduacs.org The synthesis begins with a nucleophilic aromatic substitution on a fluoronitrobenzene with a malonate ester, followed by further elaboration to create a cyclohexanone (B45756) ring tethered to the nitrophenyl moiety. ub.eduacs.org The crucial step is a base-mediated reductive cyclization where the nitro group is reduced and participates in the formation of a new heterocyclic ring system. ub.eduacs.org This process showcases how a substituent, introduced onto the aromatic core, can be chemically transformed through reduction to build intricate polycyclic structures.

Stereoselective Synthesis of Chiral Derivatives

The synthesis of chiral, non-racemic derivatives from achiral precursors like this compound is a significant challenge in modern organic chemistry. Methodologies to achieve this often rely on the use of chiral catalysts or reagents to control the three-dimensional arrangement of atoms during a bond-forming event.

One potential strategy involves the stereoselective functionalization of the aromatic ring or its substituents. For example, a metal-catalyzed C-H arylation reaction, if performed with a chiral ligand, could potentially create axially chiral biaryls (atropisomers) if rotation around the newly formed C-C bond is sufficiently hindered. The construction of axial chirality is an established approach for creating valuable chiral ligands and molecules. researchgate.net

Another avenue is the stereoselective transformation of a functional group attached to the 2-fluoro-1,3-dimethylphenyl scaffold. For instance, if a ketone derivative were prepared, its asymmetric reduction using a chiral catalyst could yield a chiral alcohol. Similarly, stereoselective addition of a nucleophile to an aldehyde derivative would produce a chiral secondary alcohol.

Furthermore, recent advances have focused on the direct, stereoselective introduction of fluorine atoms into molecules. nih.gov Palladium(II)-catalyzed C(sp³)–H fluorination has been used to create chiral β-fluoro α-amino acids with high diastereoselectivity. nih.gov While this specific method builds the fluorinated chiral center rather than using a fluoroarene as the starting point for a stereoselective reaction, it highlights the types of catalytic systems that can control stereochemistry involving fluorine. The development of methods for the stereospecific synthesis of chiral allylic amines and other fluorinated scaffolds further underscores the importance of creating chiral fluorine-containing building blocks. whiterose.ac.uk

Mechanistic Investigations of Reactions Involving 2 Fluoro 1,3 Dimethylbenzene

Elucidation of Electrophilic Aromatic Substitution Mechanisms

Electrophilic Aromatic Substitution (EAS) is a foundational reaction class for arenes. The mechanism proceeds via a two-step process: initial attack by an electrophile (E+) on the π-electron system of the aromatic ring, followed by the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or σ-complex. pitt.edumasterorganicchemistry.commsu.edu Aromaticity is subsequently restored by the deprotonation of the carbon atom that was attacked. masterorganicchemistry.com

For substituted benzenes like 2-Fluoro-1,3-dimethylbenzene, the existing substituents profoundly influence both the rate of reaction and the regioselectivity (the orientation of the incoming electrophile). organicchemistrytutor.comlibretexts.org The substituents on this compound are a fluorine atom and two methyl groups.

Methyl Groups (-CH₃): These are activating groups that increase the rate of EAS compared to benzene (B151609). They are classified as ortho, para-directors due to their electron-donating inductive effect, which stabilizes the positive charge in the σ-complex, particularly when the attack occurs at the ortho or para positions. libretexts.org

In this compound, the directing effects of the three substituents must be considered collectively. The available positions for substitution are C4, C5, and C6.

Attack at C4: This position is ortho to the methyl group at C3 and para to the methyl group at C1. Both methyl groups strongly favor substitution at this site. It is meta to the fluorine, which is the least deactivated position by the fluorine's inductive effect.

Attack at C6: This position is ortho to the methyl group at C1 and para to the fluorine atom. Both of these substituents direct to this position.

Attack at C5: This position is meta to both methyl groups and meta to the fluorine. It is the most sterically accessible but electronically disfavored.

The stability of the intermediate σ-complex is the key determinant of the major product. Attack at the C4 and C6 positions allows the positive charge of the arenium ion to be delocalized onto the methyl-substituted carbons, providing significant stabilization. Therefore, electrophilic substitution on this compound is expected to yield a mixture of 4- and 6-substituted products.

Directing Effects of Substituents in this compound

| Substituent | Position | Effect on Reactivity | Directing Influence |

|---|---|---|---|

| -CH₃ | 1 | Activating | Ortho, Para (to C2, C6, C4) |

| -F | 2 | Deactivating | Ortho, Para (to C1, C3, C6) |

| -CH₃ | 3 | Activating | Ortho, Para (to C2, C4, C6) |

Mechanisms of C-F Bond Activation and Functionalization

The carbon-fluorine bond is the strongest single bond in organic chemistry, making fluoroarenes highly stable and often unreactive. chem8.org However, modern synthetic methods have been developed to activate this bond, enabling the transformation of fluoroarenes into more complex molecules.

Transition metal complexes, particularly those of nickel, palladium, and rhodium, have emerged as powerful tools for C-F bond activation. mdpi.comyork.ac.ukresearchgate.net The most common mechanism involves the oxidative addition of the C-F bond to a low-valent, electron-rich metal center (e.g., Ni(0) or Pd(0)). mdpi.com

The general catalytic cycle can be described as follows:

Oxidative Addition: The active metal catalyst M(0) inserts into the C-F bond of the fluoroarene, forming an organometallic intermediate of the type Ar-M(II)-F. This is often the rate-determining step.

Transmetalation (for cross-coupling): A second reagent, such as an organometallic species (e.g., a Grignard reagent, R-MgX), transfers its organic group to the metal center, displacing the fluoride (B91410) ion and forming a new intermediate, Ar-M(II)-R. mdpi.com

Reductive Elimination: The two organic groups on the metal center (Ar and R) couple and are eliminated from the metal, forming the new C-C bond and regenerating the M(0) catalyst, which can then re-enter the catalytic cycle. mdpi.com

For this compound, this approach allows the fluorine atom to be replaced with a variety of other functional groups. Rhodium-boryl complexes, for instance, have been shown to catalytically functionalize C-F bonds. nih.gov Similarly, nickel-catalyzed Kumada cross-coupling reactions can functionalize the C-F bond of aryl fluorides with Grignard reagents. chem8.org

General Steps in Metal-Catalyzed C-F Cross-Coupling

| Step | Description | General Equation |

|---|---|---|

| Oxidative Addition | Metal center inserts into the C-F bond. | Ar-F + M(0) → Ar-M(II)-F |

| Transmetalation | An organometallic reagent exchanges its organic group. | Ar-M(II)-F + R-M' → Ar-M(II)-R + F-M' |

| Reductive Elimination | The desired product is formed, regenerating the catalyst. | Ar-M(II)-R → Ar-R + M(0) |

Photoredox catalysis utilizes visible light to initiate single-electron transfer (SET) processes, enabling reactions under mild conditions that are often difficult to achieve with traditional thermal methods. nih.gov For unactivated fluoroarenes like this compound, photoredox catalysis provides a powerful pathway for C-F functionalization. nih.gov

The mechanism for a cation radical-accelerated nucleophilic aromatic substitution can be outlined as:

Photoexcitation: A photocatalyst (PC) absorbs visible light and is excited to a high-energy state (PC*).

Single-Electron Transfer (SET): The excited photocatalyst (PC*) acts as a strong oxidant and abstracts an electron from the electron-rich fluoroarene (Ar-F), generating a fluoroarene radical cation (Ar-F•+) and the reduced form of the photocatalyst (PC•-). nih.gov

Nucleophilic Attack: The highly electrophilic radical cation (Ar-F•+) is readily attacked by a nucleophile (Nu-), forming a radical intermediate.

Rearomatization/Turnover: The radical intermediate is oxidized back to a stable product, and the photocatalyst is regenerated to its ground state to complete the catalytic cycle.

This methodology is particularly effective for electron-neutral and electron-rich fluoroarenes, which are poor substrates for traditional SₙAr reactions. nih.gov It allows for the formation of C-N, C-O, and other bonds by replacing the fluorine atom, significantly expanding the synthetic utility of compounds like this compound. nih.govthieme-connect.de

β-Fluoride Elimination Pathways

The β-fluoride elimination is a significant mechanistic pathway in organometallic chemistry, involving the abstraction of a fluoride atom from a carbon atom that is beta to the metal center. This reaction results in the formation of a new carbon-carbon double bond (an alkene or alkyne) and a metal-fluoride bond. While specific mechanistic studies detailing β-fluoride elimination directly from an organometallic complex of this compound are not extensively documented in the literature, the pathway is a known process for organometallic intermediates derived from fluoroarenes. researchgate.net

The process is typically initiated from an organometallic intermediate where the metal is bonded to a carbon atom, and a fluorine atom is present on the adjacent (beta) carbon. For an aryl fluoride like this compound, such an intermediate would likely involve the metal center coordinated to the aromatic ring in a way that places the fluorine atom in a β-position relative to a metal-carbon bond, such as in an ortho-metalated species or a complex formed after migratory insertion.

The key requirements for β-fluoride elimination to occur are:

An organometallic complex with a fluorine atom on the β-position of the alkyl or aryl group.

An available, empty coordination site on the metal center to accept the fluoride.

A syn-coplanar arrangement of the M-C-C-F atoms, which facilitates the concerted transfer of the fluoride to the metal center and the formation of the π-bond. libretexts.org

In the context of transition metal-catalyzed reactions, C-F bond activation can proceed under milder conditions via β-fluoride elimination compared to the direct oxidative addition into the C-F bond. researchgate.net For a derivative of this compound, a hypothetical pathway could involve an initial C-H activation or other transformation to generate a metal-alkyl or metal-aryl intermediate, which could then undergo this elimination. For instance, in palladium-catalyzed C-H functionalization reactions, a carbene insertion could lead to an intermediate susceptible to β-fluoride elimination, yielding a difluoro-olefin product. nih.gov Although this specific reaction has been demonstrated with indole (B1671886) heterocycles, the underlying principle could apply to activated aromatic systems. nih.gov The high thermodynamic stability of the resulting metal-fluoride bond often provides a strong driving force for this reaction pathway.

Reaction Kinetics and Thermodynamic Considerations

The kinetics and thermodynamics of reactions involving this compound are governed by the electronic properties of the fluorine atom and the two methyl groups attached to the aromatic ring. The fluorine atom exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R). The methyl groups are electron-donating through both inductive (+I) and hyperconjugation effects.

In electrophilic aromatic substitution (EAS) reactions, the interplay of these effects is crucial. Compared to benzene, fluorobenzene's reactivity is only slightly attenuated, and it is significantly more reactive than other halobenzenes. acs.orgresearchgate.net Reactions at the para-position of fluorobenzene (B45895) are often faster than at a single position of benzene itself. acs.org For this compound, the two electron-donating methyl groups strongly activate the ring towards EAS. The directing effects of the substituents would favor substitution at the 4- and 6-positions (ortho to both methyl groups) and, to a lesser extent, the 5-position (para to the fluorine).

| Thermodynamic Property | Value for 1,2-Difluorobenzene (Ideal Gas, 298.15 K) | Unit |

|---|---|---|

| Heat Capacity (Cp°) | 125.94 | J·mol⁻¹·K⁻¹ |

| Entropy (S°) | 311.96 | J·mol⁻¹·K⁻¹ |

| Enthalpy of Formation (ΔfH°) | -314.2 | kJ·mol⁻¹ |

| Gibbs Free Energy of Formation (ΔfG°) | -239.5 | kJ·mol⁻¹ |

The kinetics of C-F bond cleavage are also a critical consideration. While the C(sp²)–F bond is notoriously strong, metal-catalyzed transformations have emerged as effective methods for its cleavage. researchgate.net For instance, reactions involving fluoride metathesis with organoaluminum or organoboron compounds can facilitate the functionalization of fluoroarenes, where the barrier for metathesis can be lowered by additives. acs.org

Stereochemical Control in Derivatization Reactions

Stereochemical control in reactions starting from an achiral substrate like this compound involves the creation of one or more new stereocenters in a way that preferentially yields one stereoisomer over others. wikipedia.org This can be achieved through either diastereoselective or enantioselective transformations. Since this compound lacks any pre-existing chiral centers, achieving stereocontrol requires the use of chiral reagents, catalysts, or auxiliaries.

A plausible strategy for introducing stereochemistry is through the asymmetric derivatization of the aromatic ring. For example, a directed ortho-metalation could be performed, followed by quenching the resulting organometallic intermediate with a chiral electrophile. This would create a new chiral center adjacent to the ring, and the facial selectivity of the electrophilic attack would determine the product's stereochemistry.

Another approach involves the enantioselective functionalization of a group already attached to the ring. If this compound were first converted to a derivative, such as an alkenyl-substituted analogue (e.g., 2-fluoro-1,3-dimethyl-4-vinylbenzene), a subsequent reaction like an asymmetric hydrogenation or dihydroxylation could introduce chirality.

The table below illustrates hypothetical outcomes for a stereoselective reaction, showing how product distribution is quantified.

| Reaction Type | Chiral Catalyst/Reagent | Product | Stereochemical Outcome (Hypothetical) |

|---|---|---|---|

| Asymmetric Hydrogenation | (R)-BINAP-Ru | Chiral ethyl-substituted derivative | 95% enantiomeric excess (ee) of the (R)-enantiomer |

| Asymmetric Dihydroxylation | AD-mix-β | Chiral diol derivative | 98% enantiomeric excess (ee) of the (R,R)-enantiomer |

| Directed Metalation-Alkylation | (-)-Sparteine | Chiral alkyl-substituted derivative | 85% diastereomeric excess (de) |

In these examples, the stereoselectivity arises from the difference in activation energies for the pathways leading to the different stereoisomers, a difference that is induced by the chiral catalyst or reagent. wikipedia.org High levels of stereochemical control are crucial in the synthesis of complex molecules like pharmaceuticals and agrochemicals, where only one stereoisomer may possess the desired biological activity. While specific examples for this compound are not prevalent, the principles of stereoselective synthesis are broadly applicable to its derivatization. nih.govmasterorganicchemistry.com

Computational and Theoretical Studies on 2 Fluoro 1,3 Dimethylbenzene

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. By approximating the many-body electronic Schrödinger equation, DFT provides a balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules. DFT calculations can determine various electronic properties, such as molecular orbital energies, electron density distribution, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

For aromatic compounds like substituted xylenes (B1142099), DFT methods such as B3LYP with basis sets like 6-311++G(d,p) are commonly employed for geometry optimization and frequency calculations. The HOMO-LUMO energy gap is a key parameter derived from these calculations, as it relates to the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity. In substituted benzenes, the nature and position of substituents significantly influence these electronic properties. The introduction of a fluorine atom and two methyl groups to the benzene (B151609) ring, as in 2-Fluoro-1,3-dimethylbenzene, modifies the electron density distribution and orbital energies compared to unsubstituted benzene or xylene isomers. For instance, studies on xylene isomers have shown that the relative positions of the methyl groups affect the molecular orbitals and ionization energies. The fluorine atom, being highly electronegative, is expected to lower the energy of the molecular orbitals.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Method/Basis Set |

|---|---|---|---|---|

| m-Xylene (B151644) | -6.34 | -0.11 | 6.23 | B3LYP/6-311++G(d,p) |

| Fluorobenzene (B45895) | -9.20 | -0.87 | 8.33 | DFT Calculation |

| 2-amino-5-trifluoromethyl-1,3,4-thiadiazole | -7.65 | -2.13 | 5.52 | M06-2X |

This table presents representative data for related compounds to illustrate the typical values obtained from DFT calculations. The specific values for this compound would require a dedicated computational study.

Molecular Dynamics Simulations of Reaction Intermediates

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. While DFT is excellent for calculating the electronic properties of stable molecules and transition states, MD simulations provide insight into the dynamic evolution of a system, including the behavior of short-lived reaction intermediates. By solving Newton's equations of motion, MD can model how intermediates interact with their environment, such as solvent molecules, and how they traverse the potential energy surface. vub.be

There is limited specific research applying MD simulations to the reaction intermediates of this compound. However, the methodology is highly applicable. For example, in an electrophilic aromatic substitution reaction, a key intermediate is the arenium ion (or Wheland intermediate). vub.bemasterorganicchemistry.com An MD simulation could model the formation and fate of the fluorinated dimethyl-substituted arenium ion. Such a simulation would involve:

Defining a force field that accurately describes the interactions between all atoms in the system, including the intermediate, the electrophile, and solvent molecules.

Simulating the trajectory of the atoms to observe the structural dynamics of the intermediate.

Analyzing these trajectories to understand the stability of the intermediate, its solvation shell, and the conformational changes it undergoes on a picosecond to nanosecond timescale. nih.gov

These simulations are particularly valuable for understanding how the solvent environment influences the reaction pathway and the stability of transient species, providing a bridge between the static picture from quantum chemical calculations and the macroscopic behavior observed in experiments. vub.be

Quantum Chemical Analysis of C-F Bond Reactivity

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, which makes its activation a significant challenge. Quantum chemical calculations are essential for understanding the factors that govern C-F bond reactivity. These studies can predict bond dissociation energies (BDEs), analyze the electronic factors that weaken or strengthen the bond, and model the transition states of reactions involving C-F bond cleavage. nih.govsmu.edu

The reactivity of the C-F bond in fluoroarenes like this compound is influenced by the electronic effects of the other substituents on the aromatic ring. While the C-F bond itself is very strong, its reactivity can be enhanced in the presence of transition metal complexes or by substituents that can stabilize intermediates or transition states. vub.benih.gov For example, computational studies have shown that for a reaction to proceed, the presence of an ortho-fluorine atom can lower the energy barrier for the transition state in certain metal-mediated reactions. nih.gov DFT calculations are frequently used to model the oxidative addition of a C-F bond to a metal center, a key step in many catalytic functionalization reactions. nih.govnih.gov These calculations help elucidate the reaction mechanism, whether it proceeds via a concerted SNAr-like pathway or another mechanism. nih.gov

| Compound | C-F BDE (kJ/mol) | Computational Method |

|---|---|---|

| Fluoromethane | 452-460 | Various ab initio |

| Fluorobenzene | ~530 | DFT/ab initio |

| Perfluoroalkanes (general range) | 500-550 | DLPNO-CCSD(T) |

| Trifluoromethane | ~548 | G3//B3LYP |

This table provides BDE values for common fluorinated molecules to contextualize the strength of the C-F bond. The precise BDE for this compound would depend on the specific computational method used.

Conformational Analysis and Intermolecular Interactions

Intermolecular interactions, especially non-covalent ones, dictate how molecules pack in the solid state and interact in solution. In fluorinated aromatic compounds, interactions such as π-stacking and C-H···F hydrogen bonds are of particular interest. While traditionally considered weak, C-H···F interactions can play a significant role in determining crystal packing and molecular recognition. nih.govacs.org Computational studies on substituted benzene dimers show that substituents have a profound impact on interaction energies, driven by a combination of electrostatics and dispersion forces. The fluorine atom in this compound can act as a weak hydrogen bond acceptor, and the methyl C-H bonds can act as donors, potentially leading to specific intermolecular arrangements. The interplay between these weak hydrogen bonds and π-π stacking interactions involving the aromatic ring governs the supramolecular assembly. nih.gov

| Interaction Type | Molecule Pair Example | Typical Energy (kcal/mol) |

|---|---|---|

| π-π Stacking | Benzene Dimer (Parallel-displaced) | -2.4 to -2.8 |

| T-shaped (C-H···π) | Benzene Dimer | -2.0 to -2.5 |

| Hydrogen Bond | Water Dimer | ~ -5.0 |

| C-H···F Interaction | Methane-Fluoromethane | -0.5 to -1.5 |

These values are illustrative of the general strength of these common non-covalent interactions.

Prediction of Reaction Pathways and Transition States

A central goal of computational chemistry is to predict the mechanism of chemical reactions. This involves identifying the lowest energy pathway from reactants to products, which requires locating the transition state (TS)—the highest energy point along this path. The energy of the transition state determines the activation energy of the reaction, which is directly related to the reaction rate.

For this compound, computational methods can be used to explore various potential reactions, such as electrophilic aromatic substitution, nucleophilic aromatic substitution, or metal-catalyzed cross-coupling. For a given reaction, quantum chemical calculations can map out the potential energy surface. For example, in an SN2 reaction, calculations can predict the geometry of the transition state and its activation energy. researchgate.net Computational studies on related systems, such as the reaction of fluoroarenes with metal complexes, have successfully identified transition states and rationalized experimental observations. nih.gov These studies often reveal that reactions proceed through concerted pathways where bond breaking and bond formation occur simultaneously. nih.gov By comparing the activation energies of different possible pathways, chemists can predict which reaction is most likely to occur under a given set of conditions.

| Reaction Type | Example System | Calculated Activation Energy (kcal/mol) | Computational Method |

|---|---|---|---|

| Pauson-Khand Reaction (Alkene Insertion) | N-Tethered 1,7-Enyne | 19.2 | DFT |

| Radical Cyclization (Exo) | 5-Hexenyl Radical | 7.5 - 8.5 | UB3LYP |

| SN2 Reaction | CH3Cl + F- | ~12.0 | ab initio |

| C-F Activation by Mg-Mg | Pentafluorobenzene | ~20 | DFT |

This table shows typical activation energies for different classes of organic reactions, illustrating the data that can be obtained from transition state calculations.

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy of Fluorinated Systems

NMR spectroscopy is a powerful tool for probing the local chemical environments of specific nuclei. For fluorinated compounds like 2-Fluoro-1,3-dimethylbenzene, multinuclear NMR experiments, including 1H, 19F, and 13C NMR, are particularly insightful.

In the 1H NMR spectrum of this compound, the chemical shifts and splitting patterns of the proton signals provide crucial information about the molecular structure. The spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons.

The two methyl groups (at positions 1 and 3) are chemically equivalent and are therefore expected to produce a single signal, likely a singlet, in the upfield region typical for alkyl protons on a benzene (B151609) ring (around 2.2-2.3 ppm). docbrown.infodocbrown.info The three aromatic protons will appear further downfield. Due to the molecule's symmetry, the proton at position 5 is unique, while the protons at positions 4 and 6 are chemically equivalent. This would typically result in two distinct signals for the aromatic region. However, the coupling between the fluorine atom and the protons (H-F coupling) will introduce additional splitting, making the aromatic region more complex. The proton at position 2 is replaced by fluorine, and the signals of the remaining aromatic protons will be influenced by both proton-proton (H-H) and proton-fluorine (H-F) spin-spin coupling.

Table 1: Predicted 1H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| -CH3 (positions 1 & 3) | ~2.3 | s |

| Ar-H (position 5) | ~6.8 - 7.2 | m |

Note: 's' denotes a singlet, and 'm' denotes a multiplet. Actual chemical shifts and multiplicities can vary based on the solvent and spectrometer frequency.

19F NMR is a highly sensitive technique for characterizing organofluorine compounds due to the 100% natural abundance and high gyromagnetic ratio of the 19F nucleus. It provides a wide range of chemical shifts, which are very sensitive to the local electronic environment of the fluorine atom.

The chemical shift in 19F NMR is influenced by shielding and deshielding effects. Electron-donating groups cause upfield shifts (more shielded), while electron-withdrawing groups lead to downfield shifts (deshielded). In this compound, the methyl groups are electron-donating, which would influence the electron density around the fluorine atom and thus its chemical shift. The signal for the single fluorine atom in this compound would appear as a multiplet due to coupling with the neighboring aromatic protons.

The 13C NMR spectrum of this compound provides information on the number of non-equivalent carbon environments. Based on the structure of the closely related m-xylene (B151644) (1,3-dimethylbenzene), which has five distinct carbon environments, a similar number is expected for its fluorinated derivative. quora.com

The symmetry of this compound results in five unique carbon signals:

One signal for the two equivalent methyl carbons.

One signal for the carbon atom bonded to fluorine (C2).

One signal for the two carbons bonded to the methyl groups (C1 and C3).

One signal for the carbon at position 5.

One signal for the two equivalent carbons at positions 4 and 6.

A significant feature of the 13C NMR spectrum of fluorinated compounds is the presence of carbon-fluorine (C-F) coupling constants. The carbon directly bonded to the fluorine (C2) will exhibit a large one-bond coupling constant (¹JCF). Smaller two-bond (²JCF), three-bond (³JCF), and even four-bond (⁴JCF) couplings can also be observed, providing valuable structural information.

Table 2: Predicted 13C NMR Environments for this compound

| Carbon Atom(s) | Predicted Chemical Shift Range (ppm) | Expected C-F Coupling |

|---|---|---|

| -CH3 | 15-25 | ⁴JCF (small) |

| C1, C3 | 135-140 | ²JCF |

| C2 | 160-165 | ¹JCF (large) |

| C4, C6 | 115-125 | ³JCF |

Mass Spectrometry for Structural Elucidation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. When this compound is analyzed by electron ionization mass spectrometry (EI-MS), it first forms a molecular ion (M+•), which can then undergo fragmentation. chemguide.co.uk The molecular ion peak for this compound would be expected at an m/z value corresponding to its molecular weight (124.16 g/mol ). scbt.comsigmaaldrich.com

The fragmentation pattern provides a fingerprint that can be used for structural elucidation. For aromatic compounds, the molecular ion peak is often quite intense due to the stability of the aromatic ring. libretexts.org Common fragmentation pathways for substituted benzenes include the loss of substituents or parts of substituents. For this compound, characteristic fragmentation could involve:

Loss of a methyl radical (-CH3): This would result in a fragment ion at m/z 109. This is often a favorable fragmentation for alkylbenzenes, leading to a stable benzylic-type cation.

Loss of a fluorine atom (-F): The C-F bond is strong, but loss of F can occur, leading to a peak at m/z 105. whitman.edu

Loss of HF: A rearrangement followed by the elimination of a neutral hydrogen fluoride (B91410) molecule could lead to a fragment at m/z 104. whitman.edu

The relative abundance of these fragment ions helps to piece together the structure of the original molecule.

X-ray Crystallography for Solid-State Structures

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method relies on the diffraction of X-rays by the ordered lattice of atoms within a crystal. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, revealing atomic positions and bond lengths with high precision.

While X-ray crystallography provides definitive structural information, its application is limited to substances that can be grown into single crystals of suitable quality. This compound is a liquid at room temperature, with a boiling point of 147-148 °C. sigmaaldrich.com Therefore, X-ray crystallography cannot be directly applied to determine its structure under standard conditions. To analyze this compound using X-ray diffraction, it would first need to be crystallized, which would require cooling it to a temperature below its freezing point.

Infrared and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. thermofisher.comlabmanager.com These vibrations are dependent on the masses of the atoms and the strength of the chemical bonds, making the resulting spectrum a unique molecular fingerprint.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For a vibration to be IR active, it must result in a change in the molecule's dipole moment. The IR spectrum of this compound would be expected to show characteristic absorption bands for:

C-H stretching: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups appear just below 3000 cm⁻¹.

C=C stretching: Vibrations of the aromatic ring will produce a series of bands in the 1450-1600 cm⁻¹ region.

C-F stretching: The strong C-F bond gives rise to an intense absorption band, typically in the 1100-1270 cm⁻¹ region. esisresearch.org

C-H bending: Out-of-plane bending vibrations of the aromatic C-H bonds are found in the 650-900 cm⁻¹ region and are characteristic of the substitution pattern on the benzene ring. royalsocietypublishing.org

Raman Spectroscopy: Raman spectroscopy is a light-scattering technique. A molecule scatters incident monochromatic light (usually from a laser), and the frequency of the scattered light is shifted by the vibrational energy of the molecule. For a vibrational mode to be Raman active, it must cause a change in the polarizability of the molecule. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, in this compound, the symmetric "ring breathing" mode of the benzene ring would be expected to give a strong Raman signal. esisresearch.org The C-C bonds of the aromatic ring and the C-CH₃ bonds would also be readily observable.

Together, IR and Raman spectra provide a comprehensive vibrational analysis, allowing for the identification of functional groups and confirmation of the molecular structure. irphouse.com

Applications in Advanced Organic Synthesis and Materials Science

2-Fluoro-1,3-dimethylbenzene as a Crucial Synthetic Building Block

This compound is a foundational chemical scaffold for creating more elaborate molecules used in various fields, including agrochemicals and pharmaceuticals. nbinno.comresearchgate.net While the compound itself can undergo reactions, it is more frequently functionalized to create versatile intermediates. A primary example is its conversion to 5-Bromo-2-fluoro-1,3-dimethylbenzene. nbinno.com This brominated derivative is a key building block due to the reactivity of the bromine atom, which can participate in a wide range of organic reactions. nbinno.comchemicalbook.com

The presence of both fluorine and bromine atoms on the benzene (B151609) ring imparts distinct electronic properties that make it a valuable intermediate in organic synthesis. nbinno.com It can be used to generate other polysubstituted fluorobenzene (B45895) derivatives through reactions such as:

Cross-Coupling Reactions: The bromine atom can be readily displaced or coupled with other organic fragments using transition metal catalysts. chemicalbook.com

Grignard Reagent Formation: The bromo-derivative can be converted into a Grignard reagent, which acts as a powerful carbon-based nucleophile to form new carbon-carbon bonds. chemicalbook.com

Electrophilic Aromatic Substitution: The molecule's structure allows for further substitutions on the aromatic ring. nbinno.com

These transformations enable the integration of the 2-fluoro-1,3-dimethylphenyl moiety into larger, more complex molecular frameworks, making it an essential component in the development of new compounds. nbinno.com

Development of Novel Fluorinated Organic Materials

Fluorinated compounds are integral to the development of advanced materials due to the unique properties conferred by the C-F bond, such as high thermal stability and chemical resistance. umn.eduresearchgate.net While not typically used as a direct monomer for polymerization, this compound serves as a precursor for synthesizing specialized monomers that are then incorporated into novel fluorinated materials like polymers and liquid crystals. umn.edunih.govresearchgate.net

Fluorinated Polymers: These materials are synthesized through the polymerization of fluorine-containing monomers. umn.eduresearchgate.net Derivatives of this compound can be engineered to contain polymerizable groups (e.g., vinyl, acrylate), transforming them into monomers. These monomers can then be used to create fluoropolymers with tailored properties for specific applications, such as enhanced solubility in organic solvents for use in organic photovoltaic (OPV) devices. acs.org The inclusion of fluorine can help optimize the polymer's energy levels and molecular interactions, which are crucial for the performance of such devices. acs.org

Liquid Crystals (LCs): Fluorine plays a decisive role in the design of modern liquid crystal displays (LCDs). researchgate.netdur.ac.uk The incorporation of fluorine atoms into LC molecules can favorably influence key characteristics like dielectric anisotropy, viscosity, and voltage retention. nih.gov Fluorinated aromatic cores, such as those derived from this compound, are important components in the synthesis of advanced liquid crystals, including fluorinated terphenyls. nih.gov These materials are valued for their low viscosity and high stability, making them suitable for demanding applications. nih.gov

Synthesis of Complex Molecular Architectures

The construction of complex, bioactive molecules for medicinal chemistry and chemical biology often relies on a building block approach, where pre-functionalized fragments are assembled. researchgate.netnih.govwhiterose.ac.uk this compound, through its derivatives, provides a fluorinated aromatic scaffold that can be incorporated into these larger structures.

The synthetic utility is most prominent through its halogenated derivatives, such as 5-bromo-2-fluoro-1,3-dimethylbenzene. nbinno.com This intermediate can be strategically employed in multi-step syntheses to access complex targets. For example, after converting the bromo-derivative into an organometallic reagent (e.g., an organolithium or Grignard reagent), it can be added to electrophiles like ketones, aldehydes, or esters to build more intricate carbon skeletons. This strategy allows chemists to introduce the 2-fluoro-1,3-dimethylphenyl group into a target molecule, which can be crucial for tuning its biological activity or physical properties. nbinno.comchemicalbook.com This approach is part of a broader strategy in medicinal chemistry known as late-stage functionalization, where key structural modifications are made in the final steps of a synthesis. nih.govacs.org

Application in Catalysis and Reagent Development

While this compound itself is not typically used as a catalyst, it is a vital precursor for the development of highly reactive organometallic reagents that are indispensable in modern organic synthesis. libretexts.orglibretexts.org

Organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) reagents, function as potent nucleophiles and strong bases. libretexts.orgwikipedia.org However, aryl fluorides are generally unreactive toward lithium or magnesium metal, making direct conversion of this compound to an organometallic reagent challenging. libretexts.orglibretexts.org The common and effective strategy involves a halogenated intermediate.

The typical process is as follows:

Halogenation: this compound is first brominated to produce 5-bromo-2-fluoro-1,3-dimethylbenzene. nbinno.com

Organometallic Reagent Formation: The resulting aryl bromide is then treated with magnesium to form a Grignard reagent or undergoes a lithium-halogen exchange to form an organolithium reagent. chemicalbook.comwikipedia.org

These newly formed reagents, bearing the nucleophilic 2-fluoro-1,3-dimethylphenyl group, can then be used in a variety of synthetic transformations, including nucleophilic additions to carbonyl compounds to form alcohols, or in transition-metal-catalyzed cross-coupling reactions to create new C-C bonds. chemicalbook.comlibretexts.org This two-step approach highlights the role of this compound as a foundational element in the preparation of powerful synthetic tools.

Biomedical and Biological Research Applications

Role in Medicinal Chemistry and Drug Discovery Programs

The introduction of fluorine into drug candidates can profoundly influence their properties, including metabolic stability, lipophilicity, binding affinity, and bioavailability. researchgate.netresearchgate.netacs.org The 2-fluoro-1,3-dimethylbenzene moiety is utilized in drug discovery as a foundational scaffold or an intermediate to leverage these benefits. The presence of the fluorine atom, a strong electron-withdrawing group, can alter the acidity (pKa) of nearby functional groups and protect the molecule from metabolic degradation, particularly oxidation by cytochrome P450 enzymes. researchgate.netacs.org This enhanced metabolic stability often leads to a longer half-life and improved pharmacokinetic profiles of drug candidates.

Furthermore, fluorine's ability to form strong bonds with carbon and its minimal steric footprint allow it to serve as a bioisostere for a hydrogen atom, while fundamentally altering the electronic nature of the molecule. jscimedcentral.com This modification can lead to stronger interactions with biological targets, such as enzymes and receptors, thereby increasing the potency and selectivity of a drug. researchgate.net Consequently, this compound and its derivatives are valuable starting materials for creating complex molecules with optimized therapeutic properties. chemimpex.comnih.gov While direct incorporation of the unaltered compound is less common, its structural features are sought after in the design of new chemical entities across various therapeutic areas.

| Property Influenced by Fluorine | Impact on Drug Candidate |

|---|---|

| Metabolic Stability | Increased resistance to oxidative metabolism, leading to longer half-life. researchgate.netacs.org |

| Binding Affinity | Enhanced interactions with target proteins due to altered electronic properties. researchgate.net |

| Lipophilicity | Modulation of membrane permeability and bioavailability. researchgate.net |

| pKa Modulation | Alteration of the acidity/basicity of nearby functional groups, affecting solubility and receptor interaction. researchgate.net |

Intermediates for Bioactive Compound Synthesis

This compound is a key intermediate in the multistep synthesis of more complex and biologically active molecules. Its substituted benzene (B151609) ring provides a scaffold that can be further functionalized to create a diverse array of compounds. Derivatives, such as 5-Bromo-2-fluoro-1,3-dimethylbenzene, are particularly useful as they introduce a reactive handle (the bromine atom) that allows for participation in various cross-coupling reactions, enabling the construction of intricate molecular architectures for pharmaceuticals and agrochemicals. chemimpex.comnbinno.comchemicalbook.com

While specific examples detailing the use of this compound in the synthesis of androgen receptor (AR) antagonists are not prevalent in publicly available literature, the structural motifs present in this compound are relevant to the design of such agents. AR antagonists are crucial in the treatment of prostate cancer. The development of novel nonsteroidal AR antagonists often involves aromatic cores that can be substituted to optimize binding to the androgen receptor's ligand-binding domain. The fluorinated phenyl group is a common feature in modern pharmaceuticals, and the specific substitution pattern of this compound could be explored to influence the conformation and binding affinity of potential AR antagonists. The synthesis of such complex molecules often relies on versatile building blocks, and fluorinated aromatics are frequently used to enhance potency and improve pharmacokinetic properties.

The development of novel drug scaffolds is a central theme in medicinal chemistry, and fluorinated compounds play a pivotal role. nih.gov this compound serves as a precursor for creating more elaborate fluorinated scaffolds. fluorochem.co.uk The strategic placement of fluorine can significantly enhance the biological activity and physicochemical properties of a molecule. researchgate.netuni-muenster.de The use of such building blocks allows chemists to access novel chemical space and develop drugs with improved efficacy and safety profiles. nih.gov The 2-fluoro-m-xylene structure can be incorporated into larger molecules to create libraries of compounds for high-throughput screening, accelerating the discovery of new therapeutic agents for a wide range of diseases.

Biochemical Interactions and Metabolic Transformations

The introduction of fluorine into a molecule can significantly alter its interactions with biological systems, including metabolic enzymes. Understanding these interactions is crucial for predicting the pharmacokinetic and toxicological profiles of new drug candidates.

Cytochrome P450 (CYP) enzymes are a major family of enzymes responsible for the metabolism of most drugs. The introduction of a fluorine atom onto an aromatic ring, as in this compound, can block sites of metabolism that would otherwise be susceptible to hydroxylation by CYP enzymes. This "metabolic blocking" is a common strategy in drug design to increase a drug's resistance to metabolic degradation. acs.org A derivative, 5-Bromo-2-fluoro-1,3-dimethylbenzene, has been noted for its interaction with and potential inhibition of specific cytochrome P450 enzymes. nbinno.com This suggests that the this compound core can interact with the active sites of these enzymes, a property that can be exploited to modulate drug metabolism and potentially reduce drug-drug interactions.